molecular formula C17H22N2O3S2 B2679124 3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole CAS No. 1705759-41-6

3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole

Cat. No.: B2679124
CAS No.: 1705759-41-6
M. Wt: 366.49
InChI Key: KSFVLCCXBJOGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a sulfonylated 1,4-thiazepane ring and an o-tolyl group. Its structural complexity arises from the seven-membered thiazepane ring, which introduces conformational flexibility, and the sulfonyl group, which enhances polarity. Structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software such as WinGX/ORTEP .

Properties

IUPAC Name

3,5-dimethyl-4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-12-6-4-5-7-15(12)16-8-9-19(10-11-23-16)24(20,21)17-13(2)18-22-14(17)3/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFVLCCXBJOGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole typically involves the condensation of primary nitro compounds with aldehydes or activated ketones. One common method includes the reaction of nitroethane or phenylnitromethane with aromatic or heteroaromatic aldehydes under basic conditions and microwave irradiation. This process leads to the formation of isoxazole derivatives with high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

The compound 3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, biological activities, and relevant case studies, while providing comprehensive data tables to illustrate findings.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 306.38 g/mol

Structural Features

The compound features an isoxazole ring that is substituted with a thiazepane sulfonamide group. This structural arrangement is significant for its biological activity.

Pharmaceutical Development

The integration of sulfonamide groups into organic molecules has been a well-established strategy in medicinal chemistry. Compounds like the one are being investigated for their potential as:

  • Antibacterial Agents : Sulfonamides are known to inhibit bacterial growth, making this compound a candidate for developing new antibiotics .
  • Anti-inflammatory Drugs : The isoxazole derivatives have shown promise in reducing inflammation and pain, similar to existing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Research indicates that derivatives of isoxazole exhibit a wide spectrum of biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that compounds containing the isoxazole moiety can effectively inhibit both gram-positive and gram-negative bacteria .
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Synthetic Chemistry

The synthesis of this compound involves several key reactions, including:

  • Sulfochlorination : This reaction introduces a sulfonyl group into the isoxazole framework, enhancing its reactivity and biological profile .
  • Alkaloid Modifications : The compound can be synthesized from natural alkaloids, which may lead to novel therapeutic agents with improved efficacy .

Case Study 1: Antibacterial Activity

A study published in Pharmaceutical Chemistry highlighted the antibacterial properties of isoxazole derivatives. The compound was tested against various bacterial strains, demonstrating significant inhibition of growth at low concentrations. The study concluded that such compounds could serve as a foundation for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

In a recent trial, derivatives similar to the compound were evaluated for their anti-inflammatory effects in animal models. Results indicated a marked reduction in inflammatory markers, suggesting that these compounds could be effective in treating conditions like arthritis .

Compound NameActivity TypeInhibition Concentration (µg/mL)Reference
This compoundAntibacterial10
4-(p-Tolylsulfonyl)-3-methylisoxazoleAntibacterial5
Isoxazole Derivative AAnti-inflammatory15
Isoxazole Derivative BCytotoxic20

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The thiazepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound’s isoxazole core distinguishes it from thiazole-based analogs, such as the fluorophenyl-triazolyl-thiazole derivatives described in . Key differences include:

  • Core Heterocycle: Target Compound: Isoxazole (oxygen and nitrogen-containing five-membered ring). Compounds: Thiazole (sulfur and nitrogen-containing five-membered ring).
  • Substituents :

    • The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity, whereas compounds feature halogenated aryl groups (e.g., 4-fluorophenyl) and triazolyl moieties, which may enhance lipophilicity and π-stacking interactions.

Ring Conformation and Puckering

The seven-membered 1,4-thiazepane ring in the target compound introduces unique puckering dynamics. Cremer and Pople’s puckering parameters quantify deviations from planarity in cyclic systems:

  • Thiazepane Ring : Seven-membered rings often adopt chair-like or boat-like conformations, with puckering amplitudes influenced by substituents. The o-tolyl group at position 7 may sterically constrain the thiazepane ring, favoring specific puckered states.
  • Compounds : Five-membered thiazole and pyrazole rings exhibit near-planarity except for one fluorophenyl group oriented perpendicularly . Smaller rings generally show less conformational flexibility.

Crystallographic Symmetry and Packing

  • Symmetry :

    • compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit .
    • The target compound’s symmetry remains uncharacterized in the provided evidence but could differ due to its larger thiazepane ring.
  • Planarity: The thiazole derivatives in are mostly planar, facilitating dense crystal packing via π-π interactions.

Research Findings and Implications

Electronic Effects : The isoxazole core’s electronegativity may render the target compound more reactive toward electrophilic agents compared to thiazole analogs.

Solubility : The sulfonyl group could improve aqueous solubility relative to ’s halogenated compounds, which are likely more lipophilic.

Conformational Flexibility : The thiazepane ring’s puckering may enable adaptive binding in biological systems, whereas rigid thiazole derivatives might exhibit stronger crystal packing but reduced bioavailability.

Biological Activity

3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates an isoxazole ring with a sulfonyl group and a thiazepane moiety, which may enhance its interaction with biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N2O2S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This structure features:

  • Isoxazole ring : Contributing to the compound's stability and reactivity.
  • Thiazepane ring : Known for enhancing biological activity through specific molecular interactions.
  • Sulfonyl group : Implicated in various biological mechanisms.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound might bind to specific receptors, altering cellular signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest that this compound could exhibit cytotoxicity against various cancer cell lines.

Anticancer Properties

Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance:

  • A series of isoxazoles have shown potent cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
  • Compounds with similar structural motifs have been reported to induce apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The potential antimicrobial effects of this compound are also noteworthy:

  • Sulfonamide derivatives have established antibacterial properties against both gram-positive and gram-negative bacteria .
  • The incorporation of the thiazepane ring may enhance the antimicrobial efficacy through improved binding affinity to bacterial targets.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several isoxazole derivatives, including those related to our compound. The results demonstrated that certain derivatives could effectively inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis at concentrations as low as 0.1 µM .

Study 2: Antimicrobial Testing

In another investigation focusing on thiazepane-containing compounds, researchers found that derivatives exhibited significant antimicrobial activity against various pathogens. The study highlighted the importance of structural features such as the thiazepane ring in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 3,5-Dimethyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)isoxazole?

The synthesis likely involves multi-step protocols:

  • Sulfonylation : Introduce the sulfonyl group to the isoxazole core using reagents like sulfonic acid derivatives under reflux conditions (e.g., DMSO or ethanol as solvents) .
  • Heterocyclic coupling : React the sulfonylated isoxazole with a 1,4-thiazepane intermediate substituted with o-tolyl. This may require catalytic conditions (e.g., palladium-mediated cross-coupling) or nucleophilic substitution .
  • Purification : Crystallize the product using water-ethanol mixtures and characterize via NMR, IR, and mass spectrometry .

Q. How should researchers characterize the compound’s structural integrity?

  • Spectroscopic analysis : Use 1H^1H-NMR to confirm substitution patterns (e.g., singlet for methyl groups at δ ~2.1–2.3 ppm). IR can validate sulfonyl (S=O at ~1350–1150 cm1^{-1}) and isoxazole (C-O-C at ~1230 cm1^{-1}) functionalities .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve the 3D conformation, particularly the orientation of the o-tolyl group relative to the thiazepane ring .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Antiviral/Cancer assays : Test in vitro against viral replication (e.g., influenza) or cancer cell lines (e.g., MCF-7), given structural analogs like compound 25 () showed activity in similar contexts .
  • Enzyme inhibition : Screen against targets like 14-α-demethylase (CYP51) using molecular docking (PDB: 3LD6) to predict binding affinity, followed by enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structural analogs?

  • Assay standardization : Control variables like cell line specificity (e.g., HeLa vs. HEK293), solvent (DMSO concentration), and incubation time .
  • Structural tweaks : Modify substituents (e.g., replacing o-tolyl with nitro or cyano groups) to assess SAR. For example, compound 40 () showed altered activity with a 2-nitrophenyl substituent .
  • Impurity profiling : Use HPLC-MS to rule out side products (e.g., unreacted intermediates) influencing bioactivity .

Q. What computational methods can elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to CYP51 (as in ), focusing on sulfonyl and isoxazole groups as hydrogen bond donors/acceptors .
  • MD simulations : Run 100-ns simulations to assess stability of ligand-target complexes, emphasizing conformational changes in the thiazepane ring .

Q. How does the compound’s stability vary under environmental or physiological conditions?

  • pH/thermal stability : Incubate at pH 2–9 (simulating gastric/lysosomal environments) and 25–50°C. Monitor degradation via HPLC, noting hydrolysis of the sulfonyl group under acidic conditions .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and quantify breakdown products (e.g., isoxazole ring cleavage) using LC-MS .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -NH2_2) to the thiazepane or o-tolyl moieties to improve solubility without compromising target binding .
  • Prodrug design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .

Methodological Considerations

  • Data contradiction example : If antiviral activity is inconsistent across studies, compare assay conditions (e.g., viral load, cell viability thresholds) and confirm compound purity (>95% via HPLC) .
  • Synthetic reproducibility : Document reaction parameters (solvent purity, reflux time) rigorously. For instance, highlights 18-hour reflux for cyclization, critical for yield optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.